molecular formula C20H20N2O4 B10986659 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine

Cat. No.: B10986659
M. Wt: 352.4 g/mol
InChI Key: WTJQKSYIGKJTHB-UHFFFAOYSA-N
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Description

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is a synthetic compound that combines the structural features of indole, benzyl ether, and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine typically involves multiple steps:

    Synthesis of 5-(benzyloxy)-1H-indole: This can be achieved by reacting 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Acetylation: The 5-(benzyloxy)-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Beta-Alanine: The acetylated product is coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The indole ring can be reduced under specific conditions to form a dihydroindole derivative.

    Substitution: The benzyl ether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Substituted benzyl ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity or selectivity, while the beta-alanine moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(methoxy)-1H-indol-1-yl]acetyl}-beta-alanine: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-glycine: Similar structure but with glycine instead of beta-alanine.

Uniqueness

N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzyloxy group can enhance lipophilicity and membrane permeability, while the beta-alanine moiety can improve solubility and bioavailability.

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H20N2O4/c23-19(21-10-8-20(24)25)13-22-11-9-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-7,9,11-12H,8,10,13-14H2,(H,21,23)(H,24,25)

InChI Key

WTJQKSYIGKJTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC(=O)O

Origin of Product

United States

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